molecular formula C15H19N5O4S B6530913 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 946226-53-5

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No.: B6530913
CAS No.: 946226-53-5
M. Wt: 365.4 g/mol
InChI Key: FRWZQZNLFPJZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonyl group and the piperazine ring. The pyrimidine ring is then attached to the piperazine ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide or thiol derivatives.

Scientific Research Applications

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine ring instead of a pyrimidine ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring attached to a pyrimidine ring.

Uniqueness

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan, piperazine, and pyrimidine rings in a single molecule provides a versatile scaffold for further functionalization and optimization for various applications.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWZQZNLFPJZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.